molecular formula C13H25NO3 B6208948 tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate CAS No. 2731011-06-4

tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B6208948
CAS RN: 2731011-06-4
M. Wt: 243.3
InChI Key:
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Description

Tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate (TBEDHP) is an important organic compound that has a wide range of applications in the scientific and medical fields. It is a tertiary alcohol that is used in the synthesis of a variety of compounds, including drugs, polymers, and dyes. TBEDHP is also used in the production of polyurethanes, polyesters, and polyamides, and is a key component in the synthesis of many biologically active compounds. In addition, TBEDHP is used in the synthesis of complex organic molecules and has been studied for its potential use in drug delivery systems.

Mechanism of Action

The exact mechanism of action of tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic centers in molecules and forming covalent bonds. This allows tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate to act as a catalyst in the synthesis of complex organic molecules. In addition, tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate can act as a proton donor, donating protons to molecules and forming hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate are not fully understood. However, it has been shown to have a wide range of effects on the body, including the inhibition of enzymes, the stimulation of cell growth, and the modulation of gene expression. In addition, tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate in laboratory experiments has a number of advantages. It is a relatively inexpensive and widely available reagent, and it is relatively easy to synthesize. In addition, tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate is a relatively stable compound and is not easily degraded by light or air. However, tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate can be toxic if inhaled or ingested, and should be handled with care in the laboratory.

Future Directions

There are a number of potential future directions for the use of tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate. It could be used in the development of new drugs and drug delivery systems, as well as in the development of new polymers and dyes. In addition, tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate could be used in the synthesis of complex organic molecules and in the development of new catalysts. Finally, tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate could be used in the development of new biocatalysts and enzymes.

Synthesis Methods

Tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate can be synthesized by a variety of methods. The most common method is the reaction of tert-butyl alcohol with 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate. This reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran. The reaction is exothermic and is typically carried out at room temperature. The reaction is typically complete in a few hours.

Scientific Research Applications

Tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including drugs, polymers, and dyes. In addition, tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate is used in the production of polyurethanes, polyesters, and polyamides. It is also used in the synthesis of complex organic molecules and has been studied for its potential use in drug delivery systems. tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate is also used in the synthesis of biologically active compounds, such as antibiotics, hormones, and enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,2-diethyl-1,3-propanediol", "tert-butyl chloroformate", "4-hydroxy-2-pyrrolidone", "triethylamine", "dichloromethane", "sodium bicarbonate", "brine", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Protection of 2,2-diethyl-1,3-propanediol with tert-butyl chloroformate in the presence of triethylamine and dichloromethane to form tert-butyl 2,2-diethylpropane-1,3-diol carbonate.", "Step 2: Reaction of tert-butyl 2,2-diethylpropane-1,3-diol carbonate with 4-hydroxy-2-pyrrolidone in the presence of triethylamine and dichloromethane to form tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate.", "Step 3: Deprotection of tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate with sodium bicarbonate and water to form tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylic acid.", "Step 4: Neutralization of tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylic acid with sodium bicarbonate and water to form tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate.", "Step 5: Purification of tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate by extraction with ethyl acetate, washing with brine, drying with magnesium sulfate, and evaporation of the solvent." ] }

CAS RN

2731011-06-4

Product Name

tert-butyl 2,2-diethyl-4-hydroxypyrrolidine-1-carboxylate

Molecular Formula

C13H25NO3

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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